molecular formula C8H8N2O B1297023 3-(2-oxopyridin-1(2H)-yl)propanenitrile CAS No. 25386-51-0

3-(2-oxopyridin-1(2H)-yl)propanenitrile

Cat. No. B1297023
CAS RN: 25386-51-0
M. Wt: 148.16 g/mol
InChI Key: MJTBYZQWCCOBSJ-UHFFFAOYSA-N
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Description

“3-(2-oxopyridin-1(2H)-yl)propanenitrile” is a chemical compound that has been studied for its potential applications . It is a derivative of 2-oxo-pyridine .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions . For instance, a new series of 2-oxo-pyridine derivatives were designed and synthesized based on an N - (ethyl benzoate) moiety .


Molecular Structure Analysis

The molecular structure of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” can be determined using different spectroscopic techniques such as FT-IR and NMR .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-oxopyridin-1(2H)-yl)propanenitrile” have been studied . For example, it has been used in the formation of [Rh(BID)(CO)(PX 3)] complexes .

Scientific Research Applications

Environmental Applications

Research into nitrification and denitrification processes, which involve the transformation of nitrogen compounds in the environment, is crucial for understanding and mitigating the impacts of agricultural practices and waste management on greenhouse gas emissions and water quality. For example, studies on nitrifier denitrification have shown its significant role in the production of nitrous oxide (N2O), a potent greenhouse gas, from agricultural soils (Wrage et al., 2001). This research is essential for developing strategies to reduce N2O emissions through the management of soil conditions and fertilizer application.

Catalysis and Material Science

In the field of catalysis and material science, compounds containing pyridine rings, similar to the structure of 3-(2-oxopyridin-1(2H)-yl)propanenitrile, are often investigated for their potential as catalysts or components of functional materials. For instance, research on heterogeneous photocatalysts for water splitting into hydrogen and oxygen gases has highlighted the importance of metal oxides, sulfides, and nitrides, demonstrating the ongoing search for efficient and sustainable energy solutions (Kudo & Miseki, 2009).

Biochemistry and Medicine

In biochemistry and medicinal chemistry, the modification of tryptophan residues in proteins by reactive nitrogen species is an area of significant interest. This research has implications for understanding the pathophysiological conditions mediated by reactive nitrogen species and developing therapeutic interventions (Yamakura & Ikeda, 2006).

Future Directions

The future directions for the study of “3-(2-oxopyridin-1(2H)-yl)propanenitrile” could involve further exploration of its potential applications, particularly in the field of medicine .

properties

IUPAC Name

3-(2-oxopyridin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTBYZQWCCOBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326200
Record name 3-(2-Oxopyridin-1(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxopyridin-1(2H)-yl)propanenitrile

CAS RN

25386-51-0
Record name NSC525259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Oxopyridin-1(2H)-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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